N-(4-氟-3-硝基苯基)乙酰胺

描述

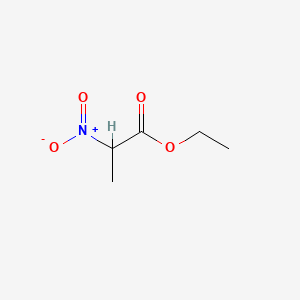

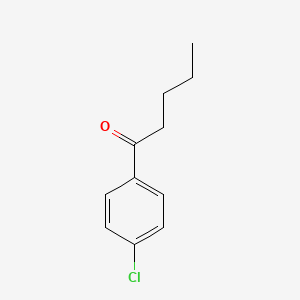

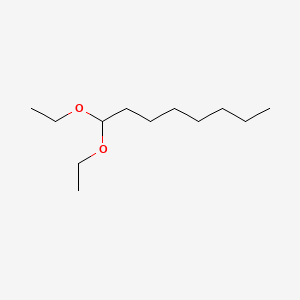

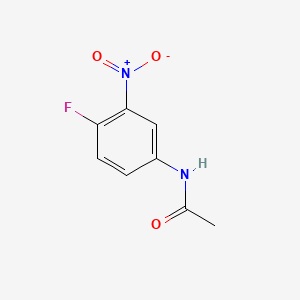

“N-(4-Fluoro-3-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H7FN2O3 . It has a molecular weight of 198.15 . The compound is a yellow to brown solid at room temperature .

Synthesis Analysis

Two acetamide derivatives were synthesized: N-(4-fluoro-3-nitrophenyl) acetamide and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide . The synthesis process was carried out to assess which molecule, among these, has the best antibacterial activity on K. pneumoniae and whether the presence of the chloro atom in the molecule is capable of interfering with biological activity .Molecular Structure Analysis

The InChI code for “N-(4-Fluoro-3-nitrophenyl)acetamide” is 1S/C8H7FN2O3/c1-5(12)10-6-2-3-7(9)8(4-6)11(13)14/h2-4H,1H3,(H,10,12) .Chemical Reactions Analysis

The antibacterial activity of “N-(4-Fluoro-3-nitrophenyl)acetamide” has been demonstrated against K. pneumoniae . The presence of the chloro atom improves this activity, stabilizing the molecule in the target enzyme at the site .Physical And Chemical Properties Analysis

“N-(4-Fluoro-3-nitrophenyl)acetamide” is a yellow to brown solid at room temperature .科学研究应用

抗肺炎克雷伯菌活性

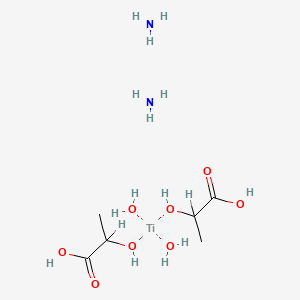

N-(4-氟-3-硝基苯基)乙酰胺: 作为一种抗菌剂,对肺炎克雷伯菌(一种与多种感染相关的革兰氏阴性细菌)显示出潜力。 研究表明,该化合物,特别是其氯代衍生物,对这种病原体表现出良好的活性,可能作用于青霉素结合蛋白以促进细胞裂解 。 由于肺炎克雷伯菌对传统抗生素的耐药性不断增强,因此这种应用具有重要意义。

体外毒性分析

该化合物已对其细胞毒性和致突变潜力进行了评估。 初步测试表明结果良好,表明该化合物可能适合未来的体内毒理学研究。 这一步骤对于推动任何药物应用至关重要,以确保该化合物的安全性 。

药代动力学特征

N-(4-氟-3-硝基苯基)乙酰胺: 表现出优异的药代动力学特征,其参数表明该化合物适合口服给药。 这对于开发一种新的抗菌药物至关重要,因为它会影响药物的吸收、分布、代谢和排泄 。

药物协同作用和优化

研究探讨了N-(4-氟-3-硝基苯基)乙酰胺与其他抗菌药物联合使用时的效果。 结果表明,与环丙沙星和头孢吡肟联合使用时具有加成作用,与美罗培南和亚胺培南联合使用时具有协同作用。 这表明该化合物可以增强这些药物的功效,可能降低细菌根除所需的浓度 。

表面工程

相关化合物(如4-氟-3-硝基苯基叠氮化物)的化学已被应用于表面工程。 这意味着N-(4-氟-3-硝基苯基)乙酰胺也可以用于该领域,用于将生物分子固定在各种表面上,这对生物传感器和诊断工具的开发至关重要 。

生物分子固定

该化合物的反应性使其适用于固定生物分子,包括抗体、酶、细胞、碳水化合物、寡核苷酸和DNA适体。 这种应用在快速诊断测试和其他生物医学装置的创建中尤为重要 。

作用机制

Target of Action

N-(4-Fluoro-3-nitrophenyl)acetamide primarily targets the penicillin-binding proteins in bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an important target for antibacterial drugs .

Mode of Action

N-(4-Fluoro-3-nitrophenyl)acetamide interacts with its targets by binding to the penicillin-binding proteins, which leads to the inhibition of cell wall synthesis . This interaction results in the destabilization of the bacterial cell wall, leading to cell lysis and death .

Biochemical Pathways

The action of N-(4-Fluoro-3-nitrophenyl)acetamide affects the biochemical pathway responsible for the synthesis of the bacterial cell wall . By inhibiting the penicillin-binding proteins, the compound disrupts the cross-linking of peptidoglycan chains, which are essential for maintaining the structural integrity of the cell wall .

Pharmacokinetics

It has been suggested that the compound has an excellent pharmacokinetic profile, indicating good parameters for oral use

Result of Action

The molecular and cellular effects of N-(4-Fluoro-3-nitrophenyl)acetamide’s action result in the lysis of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, the structural integrity of the cell is compromised, leading to cell death .

Action Environment

The efficacy and stability of N-(4-Fluoro-3-nitrophenyl)acetamide can be influenced by various environmental factors. For instance, the presence of the chloro atom in the molecule is known to improve its activity, possibly by stabilizing the molecule in the target enzyme at the site

安全和危害

未来方向

The substance has shown good potential against K. pneumoniae . The analysis of cytotoxicity and mutagenicity shows favorable results for future in vivo toxicological tests to be carried out, with the aim of investigating the potential of this molecule . In addition, the substance showed an excellent pharmacokinetic profile, indicating good parameters for oral use . Further studies are needed to analyze the viability of these combinations .

生化分析

Biochemical Properties

N-(4-Fluoro-3-nitrophenyl)acetamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with penicillin-binding proteins, which are crucial for bacterial cell wall synthesis . The interaction between N-(4-Fluoro-3-nitrophenyl)acetamide and these proteins leads to the inhibition of cell wall synthesis, resulting in bacterial cell lysis. Additionally, this compound has shown potential in modulating the activity of certain enzymes involved in metabolic pathways, thereby influencing cellular metabolism .

Cellular Effects

The effects of N-(4-Fluoro-3-nitrophenyl)acetamide on various cell types and cellular processes are profound. In bacterial cells, it disrupts cell wall synthesis, leading to cell death . In mammalian cells, it has been observed to influence cell signaling pathways and gene expression. For instance, N-(4-Fluoro-3-nitrophenyl)acetamide can modulate the expression of genes involved in inflammatory responses, thereby affecting cellular metabolism and immune responses . The compound’s impact on cellular processes highlights its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, N-(4-Fluoro-3-nitrophenyl)acetamide exerts its effects through specific binding interactions with biomolecules. It binds to the active site of penicillin-binding proteins, inhibiting their activity and preventing the synthesis of bacterial cell walls . This inhibition leads to the accumulation of peptidoglycan precursors, ultimately causing cell lysis. Additionally, N-(4-Fluoro-3-nitrophenyl)acetamide has been shown to modulate enzyme activity by altering their conformation, thereby affecting their catalytic efficiency .

Temporal Effects in Laboratory Settings

The stability and degradation of N-(4-Fluoro-3-nitrophenyl)acetamide in laboratory settings are crucial for understanding its long-term effects. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. In in vitro and in vivo studies, N-(4-Fluoro-3-nitrophenyl)acetamide has demonstrated sustained effects on cellular function, with long-term exposure leading to cumulative changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of N-(4-Fluoro-3-nitrophenyl)acetamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity and gene expression . At higher doses, it can induce toxic effects, including cellular apoptosis and organ damage. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing adverse effects . These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

N-(4-Fluoro-3-nitrophenyl)acetamide is involved in several metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It has been shown to inhibit enzymes involved in the synthesis of nucleotides and amino acids, thereby affecting metabolic flux and metabolite levels . The compound’s influence on these pathways highlights its potential as a modulator of metabolic processes, with implications for therapeutic interventions.

Transport and Distribution

The transport and distribution of N-(4-Fluoro-3-nitrophenyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound is distributed to various cellular compartments, including the cytoplasm and nucleus . Its localization is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. The distribution pattern of N-(4-Fluoro-3-nitrophenyl)acetamide is crucial for understanding its cellular effects and therapeutic potential.

Subcellular Localization

N-(4-Fluoro-3-nitrophenyl)acetamide exhibits specific subcellular localization, which is essential for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic processes . Additionally, it can be transported to the nucleus, where it influences gene expression by modulating transcription factors and other regulatory proteins . The subcellular localization of N-(4-Fluoro-3-nitrophenyl)acetamide is directed by targeting signals and post-translational modifications, ensuring its precise activity within the cell.

属性

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O3/c1-5(12)10-6-2-3-7(9)8(4-6)11(13)14/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHCAOSRFFAKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059848 | |

| Record name | Acetamide, N-(4-fluoro-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

351-32-6 | |

| Record name | N-(4-Fluoro-3-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(4-fluoro-3-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 351-32-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-fluoro-3-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(4-fluoro-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-fluoro-3-nitrophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-Fluoro-3-nitrophenyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS3NU4Q7B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of N-(4-Fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae?

A: While the exact mechanism is still under investigation, research suggests that N-(4-Fluoro-3-nitrophenyl)acetamide may target penicillin-binding proteins (PBPs) in Klebsiella pneumoniae []. PBPs are essential enzymes involved in bacterial cell wall synthesis. By interfering with PBPs, the compound likely disrupts cell wall integrity, leading to bacterial cell lysis and death. Further research is needed to confirm this mechanism and explore other potential targets.

Q2: How does the presence of the chloro atom in 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide affect its antibacterial activity?

A: Studies indicate that the chloro atom in 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide plays a crucial role in enhancing its antibacterial activity []. This suggests that the chloro atom may contribute to improved binding affinity and stability within the active site of the target enzyme, possibly a PBP. This enhanced interaction likely leads to more potent inhibition of the target, ultimately resulting in stronger antibacterial effects.

Q3: Has N-(4-fluoro-3-nitrophenyl)acetamide shown any synergistic effects when combined with existing antibiotics?

A: Yes, research has demonstrated synergistic effects when N-(4-fluoro-3-nitrophenyl)acetamide is combined with certain antibiotics against Klebsiella pneumoniae []. Notably, synergistic interactions were observed with meropenem and imipenem, indicating that the combination of these drugs could potentially enhance bacterial killing at lower concentrations compared to either drug alone. Additionally, additive effects were observed with ciprofloxacin and cefepime []. These findings highlight the potential of this compound for combination therapy to combat Klebsiella pneumoniae infections, particularly those resistant to current treatments.

Q4: What are the potential benefits of using N-(4-fluoro-3-nitrophenyl)acetamide in combination therapy against Klebsiella pneumoniae?

A4: Using N-(4-fluoro-3-nitrophenyl)acetamide in combination therapy offers several potential advantages:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。